10-Aminocamptothecin

説明

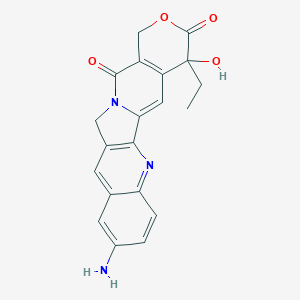

Camptothecin, 10-amino- is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata . Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I . This inhibition leads to the interruption of DNA replication and transcription, ultimately causing cell death .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of camptothecin, 10-amino- typically involves the nitration and reduction of the parent camptothecin molecule . One common method includes the nitration of camptothecin to form 10-nitrocamptothecin, followed by reduction to yield 10-amino-camptothecin . The reaction conditions often involve the use of nitric acid for nitration and a reducing agent such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of camptothecin and its derivatives often relies on semi-synthetic approaches due to the limited natural supply of camptothecin . These methods involve the extraction of camptothecin from natural sources, followed by chemical modifications to produce derivatives like 10-amino-camptothecin . Biotechnological approaches, such as the use of cell suspensions and endophytic fungi, are also being explored to increase the yield of camptothecin .

化学反応の分析

Types of Reactions

Camptothecin, 10-amino- undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Substitution: Substitution reactions can be carried out using various nucleophiles to modify the camptothecin scaffold.

Major Products

The major products formed from these reactions include various camptothecin derivatives such as 10-hydroxycamptothecin, irinotecan, and topotecan .

科学的研究の応用

Camptothecin, 10-amino- has a wide range of scientific research applications:

作用機序

Camptothecin, 10-amino- exerts its effects by binding to the DNA topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death) . The primary molecular target is DNA topoisomerase I, and the pathway involved includes the formation of a ternary complex with the enzyme and DNA .

類似化合物との比較

Camptothecin, 10-amino- is unique among camptothecin derivatives due to its specific modifications at the 10th position. Similar compounds include:

10-hydroxycamptothecin: Known for its enhanced water solubility and anticancer activity.

Irinotecan: A semi-synthetic derivative used in the treatment of colorectal cancer.

Topotecan: Another derivative used in the treatment of ovarian and small cell lung cancers.

Compared to these compounds, camptothecin, 10-amino- offers unique properties that make it a valuable tool in both research and clinical settings .

特性

IUPAC Name |

7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908842 | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104195-62-2 | |

| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。